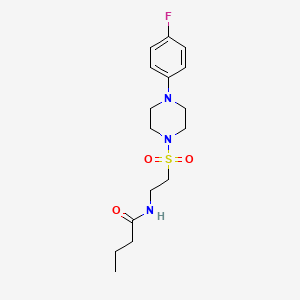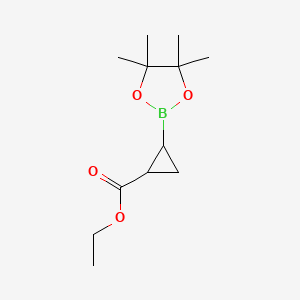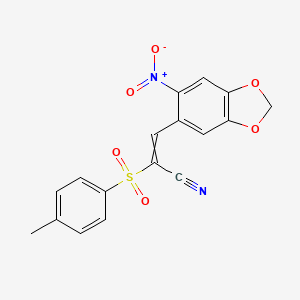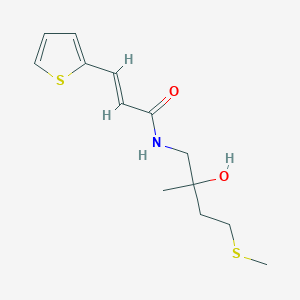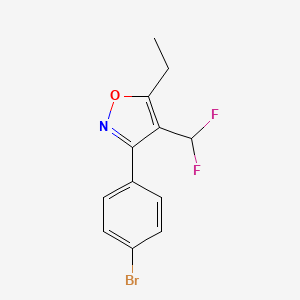
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
科学的研究の応用
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells and induces apoptosis. Additionally, the compound has been shown to possess antibacterial activity against a range of gram-positive and gram-negative bacteria, including drug-resistant strains.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole is not fully understood. However, studies suggest that the compound exerts its biological activities through the modulation of various signaling pathways. The compound has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to possess antibacterial activity against a range of gram-positive and gram-negative bacteria.
実験室実験の利点と制限
One of the advantages of using 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole in lab experiments is its high yield and purity. The compound can be easily synthesized and purified, making it a suitable candidate for various biological assays. Additionally, the compound exhibits diverse biological activities, making it a useful tool for investigating various biological processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, the compound's mechanism of action is not fully understood, which may limit its use in some studies.
将来の方向性
There are several future directions for the scientific research of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole. One potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential targets. Furthermore, the development of novel derivatives of this compound may lead to the discovery of compounds with improved biological activities and reduced toxicity.
合成法
The synthesis of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole involves the reaction of 4-bromoacetophenone, difluoromethyl ketone, and ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a multistep process, including the formation of an intermediate product, which is subsequently cyclized to obtain the final product. The yield of the synthesis process is high, and the purity of the compound can be achieved through recrystallization.
特性
IUPAC Name |
3-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO/c1-2-9-10(12(14)15)11(16-17-9)7-3-5-8(13)6-4-7/h3-6,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNOFEVEKFHVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)
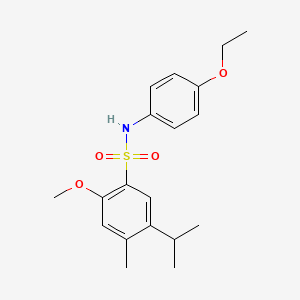
![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)
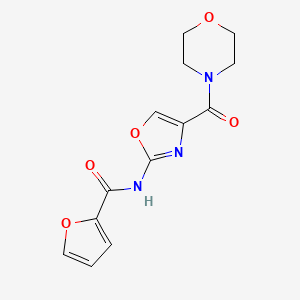
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)


